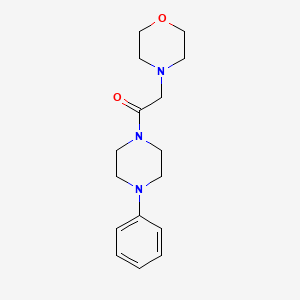![molecular formula C19H11BrCl2N2OS B11094754 N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B11094754.png)
N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound that features a unique structure combining bromophenyl, dichlorophenyl, furyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and dichlorophenyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-4,6-DICHLOROPYRIMIDINE
- 2-(4-BROMOPHENYL)-5-(2-NITROPHENYL)-2,4-PENTADIENENITRILE
- 5-BROMO-2,4-DICHLOROPYRIMIDINE
Uniqueness
N-(4-BROMOPHENYL)-N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE stands out due to its combination of bromophenyl, dichlorophenyl, furyl, and thiazolyl groups, which confer unique chemical and biological properties. This distinct structure makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C19H11BrCl2N2OS |
|---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H11BrCl2N2OS/c20-11-1-4-13(5-2-11)23-19-24-16(10-26-19)18-8-7-17(25-18)14-9-12(21)3-6-15(14)22/h1-10H,(H,23,24) |
InChI Key |
CIZNIYWNGSWRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094680.png)
![4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11094687.png)
![4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)

methanone](/img/structure/B11094717.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B11094719.png)
![2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol](/img/structure/B11094734.png)


![Ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11094756.png)
![2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11094764.png)
![N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11094768.png)
